9-AHA

DNA Photocleavage Photoaffinity Labeling Nucleic Acid Chemistry

9-AHA is a DNA-intercalating photoaffinity probe designed for covalent protein-DNA interaction mapping. Its azido group enables photofootprinting at 6×10⁻³ nicks/molecule, providing controlled single-hit kinetics essential for mapping binding sites. The distinct A+G cleavage bias serves as an internal reference for photosequencing. Ideal for pull-down assays and DNA repair studies, it offers superior stability compared to non-covalent labels. Procure this specialized tool for reproducible protein-DNA analysis.

Molecular Formula C26H26N6O
Molecular Weight 438.5 g/mol
CAS No. 88373-10-8
Cat. No. B1230813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-AHA
CAS88373-10-8
Synonyms9-(6-(4-azidobenzamido)hexylamino)acridine
9-AHA
Molecular FormulaC26H26N6O
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCCNC(=O)C4=CC=C(C=C4)N=[N+]=[N-]
InChIInChI=1S/C26H26N6O/c27-32-31-20-15-13-19(14-16-20)26(33)29-18-8-2-1-7-17-28-25-21-9-3-5-11-23(21)30-24-12-6-4-10-22(24)25/h3-6,9-16H,1-2,7-8,17-18H2,(H,28,30)(H,29,33)
InChIKeyPCSBGTOFCNRFRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-AHA (CAS 88373-10-8): A Photoactivatable Acridine DNA Probe for Precision Footprinting and Sequencing


9-AHA, chemically designated as N-[6-(acridin-9-ylamino)hexyl]-4-azidobenzamide, is a synthetic derivative of 9-aminoacridine engineered for photoaffinity labeling applications [1]. It is a heterocyclic organic compound with a molecular formula of C26H26N6O and a molecular weight of 438.5 g/mol [2]. Its structure features a DNA-intercalating acridine core linked via a hexylamino chain to a photoreactive 4-azidobenzamide moiety, enabling it to covalently bind to target biomolecules upon light activation [1]. This compound is specifically designed for use in DNA photofootprinting and photosequencing to map protein-DNA interactions and sequence DNA [1].

Why 9-AHA Cannot Be Substituted: Differentiating Photocleavage and Sequence Preference in Acridine-Based Probes


In the class of photoaffinity probes derived from 9-aminoacridine, functional substitution is not trivial. The specific linker chemistry and photoreactive group profoundly influence a probe's performance in DNA interaction assays. 9-AHA, bearing an aryl azide, demonstrates distinct photocleavage efficiency and sequence selectivity compared to its close analog, DHA, which contains a diazo group [1]. Generic substitution with other acridine-based compounds, such as Acridine Orange (which lacks a photoreactive moiety) or even the parent 9-aminoacridine, would fail to recapitulate the specific covalent modification patterns required for applications like photofootprinting, where defined cleavage efficiencies and sequence biases are critical experimental parameters . The quantitative evidence below establishes these critical, non-interchangeable differences.

9-AHA (88373-10-8): Quantitative Evidence for Differential Photocleavage and Specificity


9-AHA Exhibits 5-Fold Lower DNA Photocleavage Efficiency Compared to its Diazirine Analog DHA

In a direct comparison under identical experimental conditions, 9-AHA (AHA) demonstrated a single-strand nick formation efficiency of 6 × 10⁻³ nicks per molecule upon light activation. This is five times lower than the efficiency of its diazocyclopentadienylcarbonyloxy derivative analog, DHA, which generated 3 × 10⁻² nicks per molecule [1]. This difference quantifies 9-AHA as a lower-efficiency photocleaver, which can be advantageous in applications requiring controlled, less extensive DNA damage.

DNA Photocleavage Photoaffinity Labeling Nucleic Acid Chemistry

9-AHA Provides Unique Sequence-Specific DNA Cleavage with Pronounced A+G Preference

The photocleavage pattern induced by 9-AHA is not random; it exhibits a pronounced preference for adenines and guanines (A+G). In stark contrast, the cleavage pattern of the comparator DHA is described as practically sequence-independent under the same conditions [1]. This fundamental difference in sequence selectivity is a critical factor when choosing a probe for applications like photofootprinting or photosequencing, where the interpretation of cleavage patterns relies on known, predictable biases.

DNA Sequencing Sequence Specificity Photofootprinting

9-AHA is a Dedicated Photoprobe, Contrasting with Non-Photoreactive Acridine Dyes like Acridine Orange

9-AHA contains a photoreactive azido group that enables the formation of covalent adducts with DNA upon light exposure, a prerequisite for photoaffinity labeling. In contrast, widely used acridine derivatives like Acridine Orange function solely as nucleic acid-selective fluorescent cationic dyes and lack any photoreactive or photocleavage properties . This class-level distinction is fundamental: 9-AHA is an active tool for creating stable, covalent modifications, whereas Acridine Orange is a passive marker for non-covalent nucleic acid staining.

Photoaffinity Probe Covalent Modification Fluorescent Dye

9-AHA's Extended Linker Structure Enables DNA Intercalation, Unlike Non-Intercalating Azide Probes

9-AHA is constructed with an acridine core and a hexylamino linker that confers DNA intercalating properties, positioning the photoreactive azide near the DNA for efficient crosslinking [1]. This mechanism is distinct from other azide-containing probes like L-azidohomoalanine (AHA), which is a methionine analog incorporated into nascent proteins via cellular machinery and does not interact directly with nucleic acids . The intercalation-based targeting of 9-AHA provides a different, complementary approach for studying nucleic acid structure and interactions.

DNA Intercalation Molecular Probe Chemical Biology

Optimal Application Scenarios for 9-AHA (CAS 88373-10-8) in Research and Industrial Workflows


High-Resolution DNA Photofootprinting

For mapping protein-binding sites on DNA with high precision, 9-AHA is the superior choice. Its lower photocleavage efficiency (6 × 10⁻³ nicks per molecule) [1] provides a controlled, less destructive 'single-hit' kinetic condition, essential for generating a clear footprint. The pronounced A+G sequence preference [1] further refines the cleavage pattern, yielding interpretable data for identifying protected regions, even in complex protein-DNA assemblies.

DNA Photosequencing with Defined Sequence Bias

9-AHA is specifically designed for photosequencing applications. Its unique, non-random A+G cleavage preference [1] provides a predictable and useful bias that serves as an internal reference for reading sequencing ladders. This contrasts with the sequence-independent cleavage of analogs like DHA, which can produce more ambiguous results. Researchers can leverage this known bias to enhance the accuracy of nucleotide assignment in sequencing experiments.

Covalent Labeling of Nucleic Acid-Binding Proteins via Photoaffinity

As a dedicated photoaffinity probe, 9-AHA's azido group enables the formation of covalent bonds with nearby proteins upon light activation [1]. This makes it a valuable tool for capturing and identifying proteins that transiently interact with specific DNA sequences. In workflows involving pull-down assays and subsequent mass spectrometry analysis, the covalent bond formed by 9-AHA is more robust and less likely to dissociate during stringent washes compared to non-covalent fluorescent dyes.

Controlled Induction of DNA Damage for Repair Studies

The defined, relatively low photocleavage efficiency of 9-AHA (6 × 10⁻³ nicks per molecule) [1] makes it a useful tool for generating a controlled amount of DNA damage in vitro. This is valuable for studying cellular DNA repair mechanisms, where researchers need to introduce a known quantity of damage to assess the rate and fidelity of repair pathways without overwhelming the cellular machinery, a scenario more likely with highly efficient cleaving agents like DHA.

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